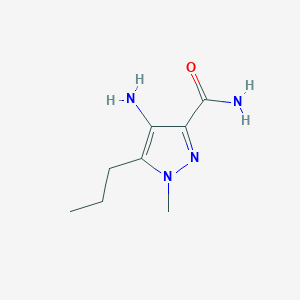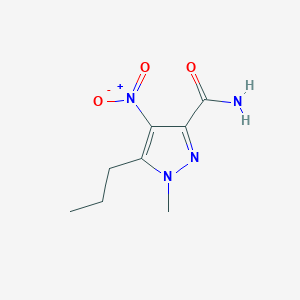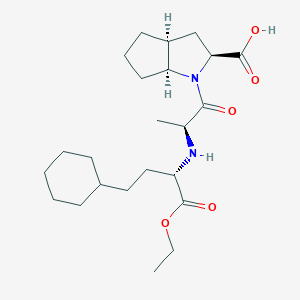
4-Chloro-3,5-dinitropyridine
Overview
Description
4-Chloro-3,5-dinitropyridine is a chemical compound with the molecular formula C5H2ClN3O4 . It is used in the synthesis of a variety of chemical derivatives and has applications in various fields .
Synthesis Analysis
The synthesis of 4-Chloro-3,5-dinitropyridine involves several steps. One method involves the nitration of 2-chloropyridin-4-amine, which results in dinitrated derivatives. These are then subjected to nucleophilic substitution reactions with various reagents to yield the final product . Another method involves the amination of 4-chloro-3,5-dinitropyrazole, which yields 1,4-diamino-3,5-dinitropyrazole (DADNP) as the target substance .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3,5-dinitropyridine has been studied using various spectroscopic techniques, including IR, 1H, and 13C NMR spectroscopy . These studies provide valuable information about the chemical bonds and functional groups present in the molecule .
Chemical Reactions Analysis
4-Chloro-3,5-dinitropyridine can undergo a variety of chemical reactions. For example, it can react with aniline to form a variety of products . It can also be used as a precursor for the synthesis of other chemicals, such as 3,5-dinitropyrazole derivatives .
Physical And Chemical Properties Analysis
4-Chloro-3,5-dinitropyridine has several physical and chemical properties that have been characterized. For example, it is known to be hazardous and can cause skin and eye irritation, as well as respiratory irritation .
Scientific Research Applications
Precursor for Insensitive Energetic Compounds
4-Chloro-3,5-dinitropyridine serves as a precursor for creating insensitive energetic compounds. These compounds are characterized by their stability and low sensitivity to external stimuli like impact, friction, or heat, making them safer for handling and storage .
Synthesis of Heterocyclic Systems
It is used in the synthesis of novel heterocyclic systems such as decahydrodipyrrolo[3,4-b:3’,4’-d]pyridine derivatives. These systems have potential applications in pharmaceuticals and agrochemicals due to their complex and biologically active structures .
Biothiol Detection
A derivative of 4-Chloro-3,5-dinitropyridine has been utilized as a biothiol recognition site in fluorescent probes. This application is significant in biological research for detecting biothiols in cells, which are important biomolecules involved in various cellular processes .
Material Characterization
The compound is also used in material characterization studies. Through techniques like IR spectroscopy, NMR spectroscopy, and elemental analysis, researchers can gain insights into the properties and structures of materials .
Crystallography
Single crystal X-ray diffraction utilizes 4-Chloro-3,5-dinitropyridine derivatives to determine the crystal structure of materials, which is crucial for understanding material properties at the atomic level .
Safety and Handling Research
Research into the safety and handling of chemicals often includes compounds like 4-Chloro-3,5-dinitropyridine to develop guidelines for safe laboratory practices and emergency response measures .
properties
IUPAC Name |
4-chloro-3,5-dinitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3O4/c6-5-3(8(10)11)1-7-2-4(5)9(12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKUEMVJROHZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370911 | |
| Record name | 4-chloro-3,5-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-dinitropyridine | |
CAS RN |
10425-70-4 | |
| Record name | 4-chloro-3,5-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(5-Methyl-2-furyl)phenyl]ethanone](/img/structure/B135727.png)







![4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B135740.png)
![[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate](/img/structure/B135743.png)

